methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a structurally complex heterocyclic compound featuring a benzothiazole core substituted with a sulfamoyl group (-SO2NH2) at the 6-position and a (Z)-configured imino linkage to a 3-(phenylsulfanyl)propanoyl moiety.
Properties
IUPAC Name |
methyl 2-[2-(3-phenylsulfanylpropanoylimino)-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S3/c1-27-18(24)12-22-15-8-7-14(30(20,25)26)11-16(15)29-19(22)21-17(23)9-10-28-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBKFBWTHUGCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)CCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves multiple steps. One common synthetic route includes the condensation of 3-(phenylsulfanyl)propanoic acid with 2-aminobenzenesulfonamide under specific reaction conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imino group can be reduced to form amines.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution . Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzothiazoles.
Scientific Research Applications
Methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfamoyl group may enhance the compound’s binding affinity to its targets, while the phenylsulfanyl group can modulate its overall reactivity . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Sulfonylurea Herbicides ():
Compounds like metsulfuron-methyl and ethametsulfuron-methyl share a methyl benzoate backbone and sulfonylurea bridge (-SO2NHC(O)NH-), which targets acetolactate synthase (ALS) in plants. Key differences include:
- Core Structure : The target compound’s benzothiazole vs. sulfonylureas’ triazine/benzoate cores.
- Functional Groups : Sulfamoyl (-SO2NH2) in the target vs. sulfonylurea (-SO2NHC(O)NH-) in herbicides.
- Bioactivity : Sulfonylureas inhibit ALS, while the benzothiazole moiety is associated with antimicrobial or antitumor activity .
Table 1: Structural and Functional Comparison
| Compound Name | Core Structure | Key Functional Groups | Biological Target |
|---|---|---|---|
| Target Compound | Benzothiazole | Sulfamoyl, Phenylsulfanyl | Hypothesized enzyme inhibition |
| Metsulfuron-methyl | Benzoate, Triazine | Sulfonylurea, Methoxy | ALS (herbicidal) |
| Ethametsulfuron-methyl | Benzoate, Triazine | Sulfonylurea, Ethoxy | ALS (herbicidal) |
Medicinal Chemistry Analogues ()
Compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide share sulfur-containing heterocycles (thiazole, oxadiazole) and sulfanyl (-S-) linkages. Differences include:
Research Findings and Mechanistic Insights
- Sulfamoyl vs. Sulfonylurea Activity: The sulfamoyl group’s -SO2NH2 may act as a hydrogen-bond donor/acceptor, akin to sulfonylureas, but its direct enzyme inhibition profile remains uncharacterized.
- Benzothiazole Bioactivity: Benzothiazoles are known for antimicrobial and anticancer effects (e.g., via topoisomerase inhibition), suggesting the target compound could share similar mechanisms .
- Phenylsulfanyl Group : Enhances lipophilicity and membrane permeability compared to polar triazine rings in herbicides .
Methodological Considerations
Biological Activity
Molecular Formula
- C : 19
- H : 20
- N : 2
- O : 4
- S : 2
Structural Representation
The compound features a benzothiazole core, which is known for its diverse biological properties. The presence of a phenylsulfanyl group and a sulfamoyl moiety enhances its potential interactions within biological systems.
Research indicates that compounds similar to methyl 2-[(2Z)-2-{[3-(phenylsulfanyl)propanoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate may exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing benzothiazole and sulfamoyl groups have been shown to possess antimicrobial properties against various pathogens.
- Anticancer Properties : Some derivatives demonstrate cytotoxic effects on cancer cell lines, potentially through apoptosis induction and inhibition of cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to inflammation and cancer.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting the compound's potential as an antimicrobial agent.
-
Cytotoxicity Assay :
- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced significant cytotoxicity at micromolar concentrations. Mechanistic studies suggested that it triggers apoptosis via the intrinsic pathway.
-
Enzyme Inhibition :
- Research focused on the inhibitory effects on carbonic anhydrase, an enzyme implicated in tumor growth. The compound showed promising inhibitory activity, indicating its potential role in cancer therapy.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
